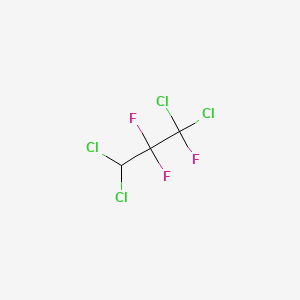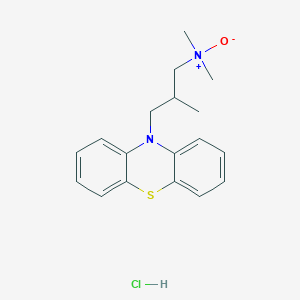
Cholesta-5,7-dien-3-ol, 4,4-dimethyl-, (3beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholesta-5,7-dien-3-ol, 4,4-dimethyl-, (3beta)-, also known as 7-dehydrocholesterol or provitamin D3, is a sterol that plays a crucial role in the biosynthesis of vitamin D3. It is a derivative of cholesterol and is found in the skin of humans and animals. Upon exposure to ultraviolet B (UVB) radiation, it undergoes a photochemical reaction to form vitamin D3, which is essential for calcium homeostasis and bone health .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cholesta-5,7-dien-3-ol, 4,4-dimethyl-, (3beta)- involves several steps starting from cholesterol. One common method includes the dehydrogenation of cholesterol using reagents such as selenium dioxide or iodine in the presence of light. The reaction typically occurs under mild conditions to prevent over-oxidation and degradation of the product .
Industrial Production Methods
Industrial production of cholesta-5,7-dien-3-ol, 4,4-dimethyl-, (3beta)- often involves the extraction and purification from natural sources such as lanolin, which is derived from sheep wool. The extracted compound is then subjected to controlled UVB radiation to produce vitamin D3 on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
Cholesta-5,7-dien-3-ol, 4,4-dimethyl-, (3beta)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 7-ketocholesterol.
Reduction: It can be reduced to form cholesterol.
Substitution: It can undergo substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Reagents such as selenium dioxide or iodine are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Various organic reagents can be used depending on the desired derivative
Major Products Formed
Oxidation: 7-ketocholesterol
Reduction: Cholesterol
Substitution: Various sterol derivatives
Applications De Recherche Scientifique
Cholesta-5,7-dien-3-ol, 4,4-dimethyl-, (3beta)- has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of vitamin D3 and other sterol derivatives.
Biology: It serves as a model compound for studying sterol metabolism and function in biological systems.
Medicine: It is crucial in the production of vitamin D3 supplements, which are used to treat and prevent vitamin D deficiency.
Industry: It is used in the cosmetic industry for the production of skincare products that promote vitamin D synthesis
Mécanisme D'action
The primary mechanism of action of cholesta-5,7-dien-3-ol, 4,4-dimethyl-, (3beta)- involves its conversion to vitamin D3 upon exposure to UVB radiation. This photochemical reaction occurs in the skin and involves the cleavage of the B-ring of the sterol molecule, forming pre-vitamin D3, which then undergoes thermal isomerization to form vitamin D3. Vitamin D3 is then hydroxylated in the liver and kidneys to form the active hormone calcitriol, which regulates calcium and phosphate homeostasis in the body .
Comparaison Avec Des Composés Similaires
Cholesta-5,7-dien-3-ol, 4,4-dimethyl-, (3beta)- can be compared with other similar compounds such as:
Cholesterol: Unlike cholesterol, cholesta-5,7-dien-3-ol, 4,4-dimethyl-, (3beta)- has double bonds at positions 5 and 7, making it a precursor to vitamin D3.
7-ketocholesterol: This is an oxidized form of cholesta-5,7-dien-3-ol, 4,4-dimethyl-, (3beta)- and has different biological activities.
Ergosterol: Found in fungi, ergosterol is a similar sterol that serves as a precursor to vitamin D2
Propriétés
Formule moléculaire |
C29H48O |
|---|---|
Poids moléculaire |
412.7 g/mol |
Nom IUPAC |
(3S,9S,10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h11,14,19-20,22-24,26,30H,8-10,12-13,15-18H2,1-7H3/t20-,22-,23+,24+,26+,28-,29-/m1/s1 |
Clé InChI |
IQFRFFMCXODFGM-SRJXFZCCSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4(C)C)O)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4(C)C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


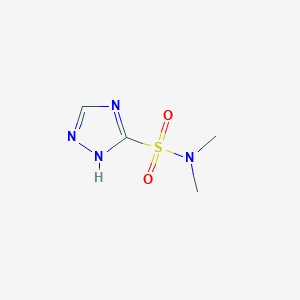
![[2-[(6R,8S,10S,11S,13S,14S,16R)-2-bromo-6,9-difluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13421439.png)
![(7S,9S)-7-[(2R,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13421451.png)
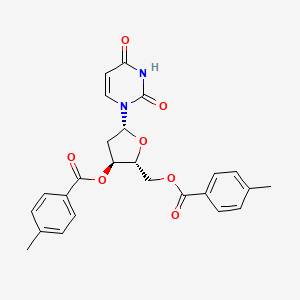
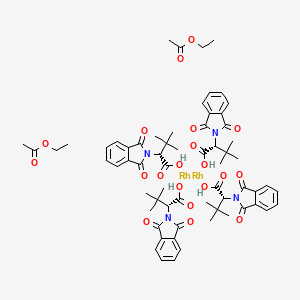
![(3S,3aR,6R,6aR)-3,6-diethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B13421460.png)
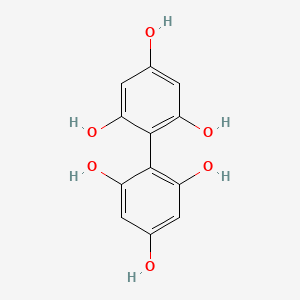
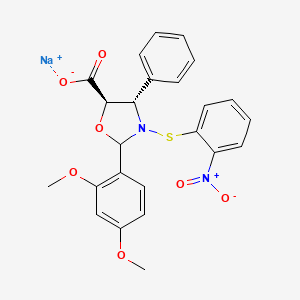

![N-tert-Butyl-4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide](/img/structure/B13421472.png)


